Analytical and Pharmacological Divergence: BAY 60-6583 vs. Its 13C2,15N Stable Isotope-Labeled Variant
Analytical and Pharmacological Divergence: BAY 60-6583 vs. Its 13C2,15N Stable Isotope-Labeled Variant
Core Paradigm: Pharmacodynamics vs. Analytical Quantification
In modern drug development and molecular pharmacology, the distinction between an active pharmaceutical ingredient and its stable isotope-labeled (SIL) counterpart is foundational. BAY 60-6583 is a highly potent, selective non-nucleoside agonist for the adenosine A2B receptor (A2BAR)[1]. It is deployed extensively in in vitro and in vivo models to investigate cardioprotection, inflammation regulation, and tumor microenvironment modulation[1][2].
Conversely, the 13C2,15N labeled variant of BAY 60-6583 is biologically inert in the context of its application; it is engineered exclusively as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS)[3]. By incorporating heavy isotopes, analytical chemists create a molecule that behaves identically to the unlabeled drug during sample extraction and chromatography but is distinctly resolvable by a mass spectrometer.
Structural and Physicochemical Divergence
The structural backbone of BAY 60-6583 consists of a cyanopyridine derivative (2-[[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]-2-pyridinyl]thio]-acetamide). The SIL variant is synthesized by substituting two carbon-12 atoms with carbon-13, and one nitrogen-14 atom with nitrogen-15[3].
This specific isotopic labeling strategy (+3 Da mass shift) is deliberately chosen over deuterium (2H) labeling. Deuterium can interact differently with the hydrophobic stationary phase in reversed-phase liquid chromatography (LC), causing a slight retention time shift known as the "isotope effect." Heavy carbon and nitrogen isotopes do not alter the molecule's polarity or lipophilicity, ensuring perfect chromatographic co-elution with the unlabeled analyte.
Table 1: Physicochemical and Application Comparison
| Parameter | BAY 60-6583 (Unlabeled) | BAY 60-6583-13C2,15N (SIL) |
| Molecular Formula | C19H17N5O2S | C17(13C)2H17N4(15N)O2S[3] |
| Molecular Weight | 379.44 g/mol | 382.44 g/mol |
| Mass Shift (Δm) | Baseline | +3.00 Da |
| Primary Application | Pharmacological assays (In vitro/vivo) | Internal Standard for LC-MS/MS[2] |
| A2BAR Affinity (EC50) | ~3 nM[1] | Not applicable (Used analytically) |
| Chromatographic Behavior | Reference Retention Time | Perfect co-elution with unlabeled |
Mechanism of Action: The Unlabeled Agonist
Unlabeled BAY 60-6583 is utilized to trigger specific intracellular signaling cascades. The A2B receptor is a Gs protein-coupled receptor (GPCR). Upon binding BAY 60-6583, the receptor undergoes a conformational change that activates the Gαs subunit, which subsequently stimulates Adenylate Cyclase (AC). This leads to the accumulation of intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), driving downstream cardioprotective and anti-inflammatory gene transcription[1][4].
Adenosine A2B Receptor Activation Pathway by BAY 60-6583.
The Analytical Imperative: Why the 13C2,15N Variant is Required
When quantifying BAY 60-6583 in complex biological matrices (e.g., plasma, cell lysates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][5], researchers face two critical challenges: extraction recovery variance and matrix-induced ion suppression . Endogenous lipids and proteins co-eluting with the drug can suppress the ionization efficiency in the electrospray ionization (ESI) source, leading to falsely low concentration readings.
By spiking the sample with a known concentration of the 13C2,15N variant at the very beginning of the workflow, a self-validating system is established. Because the SIL variant shares the exact physicochemical properties of the unlabeled drug, it experiences the exact same extraction losses and ion suppression. The mass spectrometer isolates the two compounds based on their 3 Da mass difference in Multiple Reaction Monitoring (MRM) mode. Quantification is calculated using the ratio of the unlabeled analyte peak area to the SIL-IS peak area, effectively canceling out any matrix interference.
Self-Validating Experimental Methodologies
Protocol 1: In Vitro Pharmacodynamics (Using Unlabeled BAY 60-6583)
Objective: Quantify A2BAR activation via cAMP accumulation.
-
Cell Preparation: Seed CHO cells stably expressing human A2BAR at
cells/well in a 384-well plate. -
PDE Inhibition (Causality Step): Pre-incubate cells with 50 µM Ro 20-1724 (a phosphodiesterase inhibitor) for 15 minutes. Reasoning: This prevents the degradation of synthesized cAMP, ensuring the assay measures the absolute production rate driven by the agonist.
-
Agonist Treatment: Add unlabeled BAY 60-6583 at varying concentrations (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C[1].
-
Lysis and Detection: Lyse cells and measure intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.
-
Validation: Generate a standard curve using known cAMP concentrations to interpolate the EC50 value.
Isotope Dilution LC-MS/MS Workflow for BAY 60-6583 Quantification.
Protocol 2: LC-MS/MS Bioanalysis (Using 13C2,15N Variant as IS)
Objective: Quantify BAY 60-6583 concentration in pharmacokinetic plasma samples.
-
Internal Standard Spiking (Causality Step): Aliquot 50 µL of biological plasma. Immediately add 10 µL of BAY 60-6583-13C2,15N working solution (100 ng/mL). Reasoning: Adding the IS before any sample manipulation ensures that any subsequent physical loss of the analyte is mirrored exactly by the IS.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to denature plasma proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.
-
LC Separation: Inject 5 µL onto a C18 reversed-phase column. Use a gradient mobile phase of water and acetonitrile (both with 0.1% formic acid). The unlabeled and labeled compounds will perfectly co-elute.
-
MS/MS Detection: Operate the mass spectrometer in positive ESI mode. Monitor the specific MRM transitions for the unlabeled BAY 60-6583 (
380.1 Product Ion) and the SIL variant ( 383.1 Product Ion)[3][5]. -
Data Processing: Calculate the concentration of the unknown samples using a calibration curve generated by plotting the peak area ratio (Unlabeled/SIL) against known nominal concentrations.
References
-
National Center for Biotechnology Information. "BAY 60-6583 Enhances the Antitumor Function of Chimeric Antigen Receptor-Modified T Cells Independent of the Adenosine A2b Receptor". PMC. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11717831, 2-((6-Amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)-2-pyridinyl)thio)acetamide". PubChem. URL: [Link]
-
Dove Medical Press. "Adenosine A2A receptor activation alleviated disease of mice with systemic Candida albicans infection". Dovepress. URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY 60-6583 Enhances the Antitumor Function of Chimeric Antigen Receptor-Modified T Cells Independent of the Adenosine A2b Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-((6-Amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)-2-pyridinyl)thio)acetamide | C19H17N5O2S | CID 11717831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. dovepress.com [dovepress.com]
